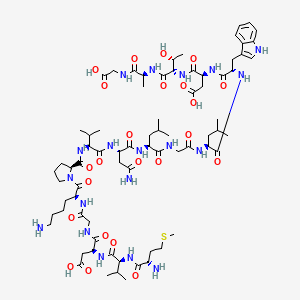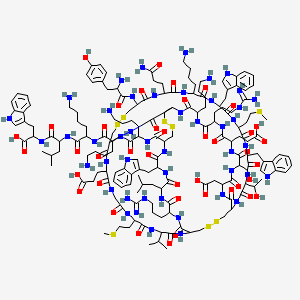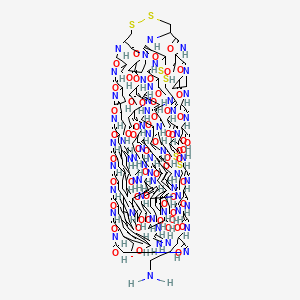
Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” is a peptide composed of 14 amino acids Each amino acid in this sequence contributes to the overall structure and function of the peptide
作用機序
Target of Action
Tyr-Somatostatin-14, a variant of the peptide hormone somatostatin, primarily targets the somatostatin receptors (SSTRs) . These receptors are G-protein-coupled transmembrane receptors, and five subtypes (SSTR1-SSTR5) have been identified . Among these, SSTR2 is a key target of Tyr-Somatostatin-14 . These receptors are widely expressed in the body, including the central nervous system, peripheral tissues, pancreas, gut, and associated cancer cells .
Mode of Action
Tyr-Somatostatin-14 interacts with its targets, the somatostatin receptors, leading to the internalization of the ligand-receptor complex . This interaction triggers various cellular signaling pathways . The interaction between somatostatin and its receptors leads to the inhibition of adenylate cyclase, activation of phosphotyrosine phosphatase, and modulation of mitogen-activated protein kinase (MAPK) through G proteins .
Biochemical Pathways
The binding of Tyr-Somatostatin-14 to its receptors affects several biochemical pathways. It inhibits the cAMP-dependent pathway and is involved in the regulation of glucagon and insulin synthesis in the pancreas . The signaling pathways involved in the function of somatostatin are primarily MAPK/ERK/AKT and Wnt/β–catenin . It also has antiangiogenic effects, both direct (involving the MAPK pathway) and indirect (VEGF production) .
Pharmacokinetics
The specific activity of Tyr-Somatostatin-14 is 2200 Ci/mmol (81 TBq/mmol), 1237 μCi/μg (45.8 MBq/μg). Upon decay, Tyr-Somatostatin-14 undergoes decay catastrophe and the specific activity remains constant with time . .
Result of Action
The molecular and cellular effects of Tyr-Somatostatin-14’s action are diverse. It inhibits the release of growth hormone , regulates the secretion of insulin and glucagon in the pancreas , and has antiangiogenic effects . It also plays a role in neurotransmission, cell growth arrest, and cancer suppression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tyr-Somatostatin-14. It is known that somatostatin and its receptors are widely distributed in the body, suggesting that its action could be influenced by the local environment in different tissues
生化学分析
Biochemical Properties
Tyr-Somatostatin-14 binds to the somatostatin receptor subtype 2 (SSTR2) . This interaction plays a crucial role in various biochemical reactions. The binding of Tyr-Somatostatin-14 to SSTR2 can inhibit the release of several hormones, including growth hormone, insulin, and glucagon . This interaction is essential for maintaining hormonal balance within the body.
Cellular Effects
Tyr-Somatostatin-14 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Tyr-Somatostatin-14 can inhibit the release of growth hormone, thereby influencing cell growth and proliferation .
Molecular Mechanism
The molecular mechanism of Tyr-Somatostatin-14 involves its binding to the SSTR2 receptor . This binding triggers a series of events leading to the inhibition of adenylate cyclase, thereby reducing the levels of cyclic AMP, a critical secondary messenger in many biological processes . This can lead to changes in gene expression and enzyme activity, ultimately influencing cellular function.
Metabolic Pathways
Tyr-Somatostatin-14 is involved in several metabolic pathways due to its role in inhibiting the release of hormones like insulin and glucagon . These hormones are key regulators of glucose metabolism, so Tyr-Somatostatin-14 can indirectly influence metabolic flux and metabolite levels.
Subcellular Localization
Given its role as a hormone, it is likely that Tyr-Somatostatin-14 primarily functions in the extracellular space, binding to receptors on the cell surface
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide.
化学反応の分析
Types of Reactions
The peptide “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol can reduce disulfide bonds.
Substitution: Site-directed mutagenesis can be used to substitute amino acids in the peptide sequence.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups on cysteine residues.
Substitution: Modified peptides with different amino acid sequences.
科学的研究の応用
The peptide “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” has several scientific research applications:
Biochemistry: Used to study protein-protein interactions and enzyme activity.
Medicine: Potential therapeutic applications, including as a drug candidate for various diseases.
Chemistry: Utilized in the development of new synthetic methods and materials.
Industry: Employed in the production of bioactive compounds and as a component in various biochemical assays.
類似化合物との比較
Similar Compounds
Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser: A similar peptide lacking the terminal cysteine residue.
Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr: Another similar peptide with fewer amino acids.
Uniqueness
The presence of cysteine residues in “Tyr-ala-gly-cys-lys-asn-phe-phe-trp-lys-thr-phe-thr-ser-cys” allows for the formation of disulfide bonds, which can significantly impact the peptide’s structure and function. This feature distinguishes it from other similar peptides and contributes to its unique biological activity.
特性
IUPAC Name |
(4R,7S,10S,13S,16S,19S,22S,25S,28S,31S,34S,37R)-19,34-bis(4-aminobutyl)-37-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H113N19O21S2/c1-46(92-73(112)56(88)35-52-29-31-54(108)32-30-52)72(111)91-42-69(110)93-66-44-126-127-45-67(85(124)125)102-81(120)65(43-105)101-84(123)71(48(3)107)104-80(119)62(38-51-23-11-6-12-24-51)100-83(122)70(47(2)106)103-75(114)59(28-16-18-34-87)94-78(117)63(39-53-41-90-57-26-14-13-25-55(53)57)98-77(116)61(37-50-21-9-5-10-22-50)96-76(115)60(36-49-19-7-4-8-20-49)97-79(118)64(40-68(89)109)99-74(113)58(95-82(66)121)27-15-17-33-86/h4-14,19-26,29-32,41,46-48,56,58-67,70-71,90,105-108H,15-18,27-28,33-40,42-45,86-88H2,1-3H3,(H2,89,109)(H,91,111)(H,92,112)(H,93,110)(H,94,117)(H,95,121)(H,96,115)(H,97,118)(H,98,116)(H,99,113)(H,100,122)(H,101,123)(H,102,120)(H,103,114)(H,104,119)(H,124,125)/t46-,47+,48+,56-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKMYZSTFRZVMC-QHCKLBFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=CC=C7)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H113N19O21S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1801.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does [Tyr-Somatostatin-14] interact with islet cells and what are the downstream effects?
A1: [Tyr-Somatostatin-14] binds to specific receptors on the surface of islet cells, including beta (B), alpha (A), and delta (D) cells []. This binding triggers internalization of the [Tyr-Somatostatin-14] through endocytosis. Interestingly, the research shows that the fate of internalized [Tyr-Somatostatin-14] differs depending on the cell type:
- Heterologous cells: In cells that do not typically produce [Tyr-Somatostatin-14] (heterologous cells), like B and A cells, the internalized [Tyr-Somatostatin-14] is rapidly trafficked to lysosomes for degradation [].
- Homologous cells: In D cells, which naturally produce [Tyr-Somatostatin-14] (homologous cells), the internalized [Tyr-Somatostatin-14] shows limited progression from endocytotic vesicles to lysosomes, suggesting a different intracellular pathway [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)









